molecular formula C14H17F3N4O2 B2626941 N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}morpholine-4-carboxamide CAS No. 2415521-00-3

N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}morpholine-4-carboxamide

Cat. No.: B2626941
CAS No.: 2415521-00-3
M. Wt: 330.311
InChI Key: MVHWRCMHVAMPSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}morpholine-4-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, an azetidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}morpholine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized using a variety of methods, including the reaction of 4-chloropyridine with trifluoromethylating agents.

    Azetidine Ring Formation: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The pyridine and azetidine rings are then coupled using suitable coupling agents and conditions.

    Morpholine Ring Introduction: The morpholine ring is introduced through nucleophilic substitution reactions.

    Final Coupling and Purification: The final product is obtained by coupling the intermediate compounds and purifying the resulting product using techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}morpholine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}morpholine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings.

    Chemical Biology: The compound is used as a tool in chemical biology to study various biological processes and pathways.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a building block in various industrial processes.

Mechanism of Action

The mechanism of action of N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and other functional groups in the compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(trifluoromethyl)pyridin-4-yl]piperazine
  • N-(pyridin-2-yl)amides
  • N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxolane-2-carboxamide

Uniqueness

N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}morpholine-4-carboxamide is unique due to the combination of its trifluoromethyl group, azetidine ring, and morpholine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N4O2/c15-14(16,17)10-1-2-18-12(7-10)21-8-11(9-21)19-13(22)20-3-5-23-6-4-20/h1-2,7,11H,3-6,8-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHWRCMHVAMPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.